molecular formula C7H6ClF3N4 B13483763 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride

Cat. No.: B13483763
M. Wt: 238.60 g/mol
InChI Key: DPCAJYGGTNFDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It contains a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the core structure.

Scientific Research Applications

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride is unique due to its specific arrangement of functional groups and the presence of the imidazo[4,5-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H6ClF3N4

Molecular Weight

238.60 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H5F3N4.ClH/c8-7(9,10)6-12-3-1-2-4(11)13-5(3)14-6;/h1-2H,(H3,11,12,13,14);1H

InChI Key

DPCAJYGGTNFDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.